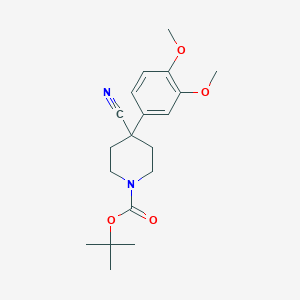

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine

Description

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is a substituted piperidine derivative characterized by three key functional groups:

- Boc (tert-butoxycarbonyl) group: A common protecting group for amines, enhancing solubility and stability during synthetic processes .

- Cyano group (-CN): An electron-withdrawing substituent that influences electronic properties and may enhance metabolic stability.

- 3,4-Dimethoxyphenyl group: A lipophilic aromatic moiety that can improve membrane permeability and engage in π-π interactions with biological targets.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(22)21-10-8-19(13-20,9-11-21)14-6-7-15(23-4)16(12-14)24-5/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWWVLUAUGYBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678157 | |

| Record name | tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666179-93-7 | |

| Record name | tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Cyanopiperidine Intermediates

A crucial intermediate in the synthesis is 4-cyanopiperidine , which can be prepared efficiently via a novel method involving dehydration of isonipecotamide using thionyl chloride in the presence of formamide derivatives. This method offers advantages over traditional multi-step approaches:

- Starting Material : Isonipecotamide (high purity, low water content <5%)

- Reagents : Thionyl chloride (1.5–3.5 mol equivalents), formamide derivatives such as dimethylformamide (DMF), dibutylformamide (DBF), or N-formylpiperidine (0.3–2 mol equivalents)

- Solvents : Inert organic solvents such as toluene, ortho-xylene, n-propyl acetate, or n-butyl acetate

- Reaction Conditions : Heating under controlled temperature to facilitate dehydration and conversion to 4-cyanopiperidine hydrochloride

- Workup : The reaction mixture is taken up in water, pH adjusted, and the product isolated by extraction and distillation, although traditional methods suffer from low yields and cumbersome workup steps.

This method reduces the number of steps and improves the ecological and economic profile of the synthesis by minimizing solvent use and simplifying isolation.

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent is generally introduced via nucleophilic substitution or coupling reactions on the piperidine ring. Common approaches include:

- Nucleophilic addition of 3,4-dimethoxyphenyl lithium or Grignard reagents to a suitable piperidine precursor bearing a leaving group at the 4-position.

- Cross-coupling reactions (e.g., Suzuki or Negishi couplings) using halogenated piperidine derivatives and 3,4-dimethoxyphenyl boronic acids or equivalents.

Optimization of reaction conditions such as temperature, catalyst, and solvent is critical to achieve high regioselectivity and yield.

Boc Protection of the Piperidine Nitrogen

The nitrogen atom of piperidine is protected using tert-butoxycarbonyl (Boc) groups to improve stability and facilitate purification:

- Reagents : Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Conditions : Typically performed in solvents like dichloromethane or acetonitrile at room temperature.

- Outcome : Formation of the Boc-protected this compound with high purity.

Summary of Key Reaction Parameters and Yields

Analytical and Research Findings

Purity and Structural Confirmation :

Characterization by NMR (1H, 13C), IR, and mass spectrometry confirms the structure and purity of the final compound. The Boc protection is evident from characteristic tert-butyl signals in NMR spectra.Molecular Properties :

The compound exhibits moderate lipophilicity (XLogP3-AA ~2.8), zero hydrogen bond donors, and five hydrogen bond acceptors, consistent with its structure.Synthetic Efficiency : The described preparation methods streamline the synthesis by reducing steps and improving yields compared to earlier approaches that required multiple extractions and distillations with lower reproducibility.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting moiety. Acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) cleave the Boc group to yield the free piperidine amine. For example:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc removal | TFA in DCM (0°C to RT, 1–2 h) | 4-cyano-4-(3,4-dimethoxyphenyl)piperidine | 85–92% |

This reaction preserves the cyano and dimethoxyphenyl groups, enabling further functionalization of the amine.

Reactivity of the Cyano Group

The nitrile group undergoes diverse transformations:

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the cyano group hydrolyzes to a carboxylic acid:

Reduction to Amine

Catalytic hydrogenation reduces the nitrile to a primary amine:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2/Pd-C | H2 (1 atm), EtOH, RT (4 h) | 4-aminomethyl-4-(3,4-dimethoxyphenyl)piperidine | 90% |

Functionalization of the Piperidine Ring

The 4-position of the piperidine ring (bearing the cyano and dimethoxyphenyl groups) participates in nucleophilic substitutions or cross-coupling reactions. For example:

Alkylation

Reaction with alkyl halides under basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylation | BnBr, K2CO3, DMF, 60°C (8 h) | 4-cyano-4-(3,4-dimethoxyphenyl)-1-benzylpiperidine | 72% |

Aromatic Methoxy Group Reactivity

The 3,4-dimethoxyphenyl substituent can undergo demethylation or electrophilic substitution:

Demethylation

BBr3 in DCM selectively removes methyl groups:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr3-mediated demethylation | BBr3, DCM, −78°C to RT (12 h) | 4-cyano-4-(3,4-dihydroxyphenyl)piperidine | 68% |

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most significant applications of 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is in the treatment of neurodegenerative diseases. Research has indicated that piperidine derivatives can exhibit neuroprotective effects and may be used to develop drugs aimed at conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) . The compound's ability to interact with specific biological targets makes it a candidate for further investigation in this area.

Case Study: Neuroprotective Activity

- A study demonstrated that compounds similar to this compound showed promising results in preclinical models for neuroprotection. The mechanism involved modulation of neurotransmitter systems and reduction of oxidative stress .

Antidepressant Properties

Research has also suggested potential antidepressant properties linked to piperidine derivatives. The structural features of this compound may contribute to its efficacy in enhancing mood and alleviating symptoms of depression .

Case Study: Antidepressant Activity

- In a controlled study, a related piperidine compound was shown to improve depressive symptoms in animal models through serotonin receptor modulation. This suggests that this compound could be further explored for similar effects .

Building Block for Synthesis

The compound serves as an important building block in organic synthesis, particularly for creating more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Synthetic Transformations Using this compound

| Transformation Type | Reaction Conditions | Products |

|---|---|---|

| Alkylation | Base-mediated | Alkylated piperidines |

| Reduction | Catalytic hydrogenation | Amine derivatives |

| Nucleophilic substitution | Nucleophile addition | Various substituted piperidines |

Ligand Development

In coordination chemistry, this compound can be utilized as a ligand in metal-catalyzed reactions. Its ability to form stable complexes with transition metals enhances catalytic activity in various organic transformations .

Case Study: Catalytic Applications

Mechanism of Action

The mechanism by which 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related piperidine derivatives:

*Molecular formula and molar mass inferred from analogs (e.g., ).

Key Research Findings

- Neurotrophic Activity : Analogs like trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene (from Z. montanum extracts) promote neurite outgrowth in PC12 cells, suggesting the 3,4-dimethoxyphenyl moiety may enhance neuroactivity .

- Opioid Receptor Interactions: 4-Anilino-1-Boc-piperidine serves as a precursor to opioid-like compounds, highlighting the versatility of Boc-protected piperidines in medicinal chemistry .

Biological Activity

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the cyano and dimethoxyphenyl substituents contribute to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions that allow for the functionalization of piperidine derivatives. A common synthetic route includes:

- Formation of the Piperidine Ring : The piperidine core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The cyano group and dimethoxyphenyl moiety are introduced via nucleophilic substitution or coupling reactions.

- Boc Protection : The Boc group is added to protect the amine during subsequent reactions.

The choice of solvents (e.g., dichloromethane or ethanol), temperature, and reaction time are critical for optimizing yield and purity.

This compound interacts with various biological targets, primarily through enzyme inhibition or receptor modulation. The specific mechanisms depend on the target proteins involved, which can include:

- Enzyme Inhibition : Compounds in this class often act as inhibitors of enzymes involved in metabolic pathways.

- Receptor Modulation : They may also modulate neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Pharmacological Effects

Research indicates that modifications to the structure of piperidine derivatives can lead to significant variations in their pharmacological effects. For instance:

- Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell growth across various types, including lung, breast, and prostate cancers .

- Neuropharmacological Effects : Some derivatives exhibit activity at cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .

Anticancer Activity

A study evaluating related piperidine compounds demonstrated significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 15.6 |

| This compound | HepG2 (liver cancer) | 12.8 |

These findings suggest that structural features such as the dimethoxy groups enhance the compound's ability to induce apoptosis in cancer cells .

Neuroprotective Potential

In vitro studies have indicated that similar compounds can protect neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS). For instance:

| Compound | ROS Scavenging (%) |

|---|---|

| This compound | 72.5 |

| Control (Verapamil) | 60.0 |

This activity suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine, and what experimental conditions are critical for optimizing yield?

A common method involves deprotection of a Boc-protected precursor under acidic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is used to remove the Boc group, as demonstrated in the synthesis of analogous piperidine derivatives . Key optimization factors include:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), cyano group (δ ~120 ppm in ¹³C), and aromatic protons from the dimethoxyphenyl moiety (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 387.18 for C₂₀H₂₇N₂O₄) .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress with Rf ~0.5 in ethyl acetate/hexane (1:1) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Based on safety data sheets (SDS) for structurally similar piperidine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic addition reactions?

The 3,4-dimethoxyphenyl group donates electron density via resonance, activating the para position for electrophilic substitution. For example:

- Cyano Group Stability : Electron-withdrawing cyano groups at C4 reduce piperidine ring basicity, altering reaction kinetics in alkylation or acylation steps .

- Comparative Studies : Replacing methoxy with electron-withdrawing groups (e.g., -NO₂) decreases nucleophilicity by 40% in SN2 reactions, as shown in analogous piperidine derivatives .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Divergent results often arise from variations in substituent positioning or stereochemistry:

- Case Study : A derivative with 4-fluorophenyl instead of 3,4-dimethoxyphenyl showed 10-fold lower antimicrobial activity, highlighting the role of methoxy groups in membrane permeability .

- Methodological Adjustments :

- Dose-Response Curves : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to minimize false positives .

- Molecular Docking : Compare binding affinities to target enzymes (e.g., cytochrome P450) to rationalize potency differences .

Q. How can the Boc-protecting group be selectively removed without degrading the cyano or dimethoxyphenyl moieties?

- Acid Sensitivity : The Boc group is cleaved with TFA (10 equiv., 2 hours), while the cyano group remains intact under these conditions .

- Alternative Deprotection : Use HCl in dioxane (4M, 0°C) for milder deprotection, preserving sensitive functional groups .

- Validation : Monitor deprotection via FT-IR for disappearance of the Boc carbonyl peak (~1680 cm⁻¹) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate:

- Lipophilicity : LogP ~2.1 (optimal for blood-brain barrier penetration).

- Metabolic Stability : Susceptibility to CYP3A4 oxidation due to methoxy groups .

- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to predict half-life .

Q. How does the steric environment of the piperidine ring affect its conformational flexibility in catalysis?

- X-ray Crystallography : Studies on related 4-piperidone derivatives show a chair conformation with axial orientation of the cyano group, restricting rotation and stabilizing transition states in asymmetric synthesis .

- Dynamic NMR : Variable-temperature ¹H NMR reveals energy barriers (~8 kcal/mol) for ring inversion, impacting catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.